2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyl)-3-phenoxypropanoic acid typically involves the reaction of 3-phenoxypropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to protect the amine functionality, allowing for further chemical modifications without interference from the amine group .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group is often removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Phenoxypropanoic acid derivatives.
Reduction: Phenoxypropanol derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during peptide bond formation.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonyl)-3-phenoxypropanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical modifications. This protection-deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- tert-butoxycarbonyl-protected amino acids
- tert-butoxycarbonyl-protected peptides
Uniqueness
2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid is unique due to its specific combination of the Boc protecting group and the phenoxypropanoic acid backbone. This combination allows for selective protection of amine groups while providing a versatile scaffold for further chemical modifications. The presence of the phenoxy group also introduces additional reactivity, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H18O5 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenoxymethyl)propanoic acid |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-13(17)11(12(15)16)9-18-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |
InChI Key |
UOCVYXNSPDZNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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